Trityl ether

Descripción general

Descripción

Trityl ether, also known as triphenylmethyl ether, is a widely recognized organic compound. It is primarily used as a protecting group for alcohols in organic synthesis. The trityl group, derived from triphenylmethane, is known for its stability and ease of removal under acidic conditions, making it an ideal choice for protecting primary alcohols selectively in the presence of secondary and tertiary alcohols .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Trityl ether is typically synthesized by reacting triphenylmethyl chloride with an alcohol in the presence of a base such as pyridine. The reaction proceeds via the formation of a trityl cation, which then reacts with the alcohol to form the ether. The general reaction is as follows:

Ph3CCl+ROH→Ph3COR+HCl

where Ph represents a phenyl group and R represents the alkyl group of the alcohol .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yields and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .

Análisis De Reacciones Químicas

Types of Reactions: Trityl ether undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form trityl alcohol.

Reduction: It can be reduced back to the corresponding alcohol and triphenylmethane.

Substitution: The trityl group can be substituted by other nucleophiles under acidic conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Acidic conditions, often using trifluoroacetic acid, are employed to remove the trityl group.

Major Products Formed:

Oxidation: Trityl alcohol.

Reduction: The corresponding alcohol and triphenylmethane.

Substitution: The deprotected alcohol and triphenylmethane.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

2.1 Tritylation of Alcohols

Trityl ethers are commonly used to protect alcohols during chemical reactions. The tritylation process involves converting alcohols into their corresponding trityl ethers, which can later be deprotected to regenerate the original alcohol. A notable method for tritylation utilizes recyclable ionic liquids as catalysts, offering high selectivity for primary over secondary alcohols:

| Substrate Type | Yield (%) | Selectivity |

|---|---|---|

| Primary Alcohols | 91-97 | High |

| Secondary Alcohols | <30 | Low |

This method demonstrates the efficiency of trityl ethers in selectively protecting functional groups without affecting other sensitive functionalities .

2.2 Selective Deprotection

The deprotection of trityl ethers is equally significant. Recent studies have shown that using boron-based reagents can achieve rapid and selective deprotection of trityl ethers, yielding high recovery rates of both the trityl alcohol and the original alcohol .

Catalytic Applications

3.1 Trityl Cation as a Catalyst

The trityl cation has been employed as a powerful catalyst in various reactions, such as the Hosomi-Sakurai reaction. This reaction showcases the catalytic efficiency of trityl cations in producing γ,γ-disubstituted α-ketoesters with excellent yields:

| Catalyst | Yield (%) | Chemoselectivity |

|---|---|---|

| Trityl Salt (Ph₃C)[BPh₄F] | 97 | Excellent |

| BF₃- Et₂O | <30 | Poor |

The results indicate that trityl cations outperform traditional metal-based Lewis acids in terms of yield and selectivity .

Biological Applications

4.1 Trityl Radicals as Spin Probes

Trityl radicals have emerged as effective spin probes for electron paramagnetic resonance (EPR) spectroscopy, particularly in biological systems. Their ability to provide high-resolution imaging makes them suitable for studying molecular oxygen concentrations both in vivo and in vitro:

- Sensitivity to Oxygen: Trityl radicals exhibit a sharp EPR signal that allows for the detection of nanomolar concentrations of radicals.

- Applications in Imaging: These compounds are being explored for use as contrast agents in Overhauser Magnetic Resonance Imaging (OMRI), enhancing imaging capabilities in biological research .

Case Studies

5.1 Case Study: EPR Spectroscopy

A study demonstrated the synthesis of tetrathiatriarylmethyl radicals, which were used successfully as spin probes to measure oxygen levels in biological samples. The application highlighted their potential for real-time monitoring of reactive oxygen species (ROS) and their role in physiological processes .

5.2 Case Study: Catalytic Efficiency

In another investigation, the use of trityl cations facilitated the synthesis of complex organic molecules with high selectivity and efficiency, showcasing their utility beyond traditional catalytic methods .

Mecanismo De Acción

The mechanism by which trityl ether exerts its effects involves the formation of a stable trityl cation. This cation can act as a Lewis acid, facilitating various chemical reactions. The trityl group stabilizes the intermediate species formed during these reactions, thereby enhancing the overall reaction efficiency .

Comparación Con Compuestos Similares

Benzyl Ether: Another protecting group for alcohols, but less stable under acidic conditions.

Tetrahydropyranyl Ether: Used for protecting alcohols, but requires different reaction conditions for removal.

Silyl Ethers (e.g., trimethylsilyl ether): Commonly used protecting groups, but their stability and removal conditions differ from trityl ether.

Uniqueness of this compound: this compound is unique due to its high stability and selective protection of primary alcohols. Its ease of removal under mild acidic conditions makes it a preferred choice in many synthetic applications .

Actividad Biológica

Trityl ether, a compound derived from the trityl group (triphenylmethyl), has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activities associated with this compound, including its synthesis, mechanisms of action, and specific case studies highlighting its efficacy against different biological targets.

1. Synthesis of this compound

Trityl ethers are synthesized through various methods, primarily involving the reaction of trityl alcohol with alcohol substrates under acidic or basic conditions. Recent advancements have led to more efficient synthetic routes that avoid moisture-sensitive reagents like trityl chloride. For instance, a new method utilizing trifluoroacetic anhydride has shown improved yields and selectivity for mono-tritylation compared to traditional methods .

Table 1: Synthesis Methods for this compound

| Method | Reagents Used | Yield (%) | Notes |

|---|---|---|---|

| Traditional Tritylation | Trityl chloride + Alcohol | Variable | Sensitive to moisture |

| New Method | Trityl alcohol + TFA anhydride | Up to 100% | Higher efficiency, stable conditions |

| Silver Salt Method | Trityl chloride + AgNO3 | Low | Inefficient for secondary alcohols |

The biological activity of this compound is largely attributed to its ability to modulate various biochemical pathways. Research indicates that trityl ethers can influence cell signaling mechanisms, particularly in cancer biology. For example, recent studies have shown that certain this compound analogs exhibit selective antiproliferative activity against colorectal and breast cancer cell lines by interfering with the Wnt/β-catenin signaling pathway .

Figure 1: Mechanism of Action of this compound in Cancer Cells

Mechanism of Action

Illustration depicting the interaction of this compound with cellular signaling pathways.

3.1 Antiproliferative Activity

A series of studies have evaluated the antiproliferative effects of this compound compounds against various cancer cell lines. Notably, compounds derived from trityl ethers demonstrated significant cytotoxic activity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines, with IC50 values indicating potent efficacy .

Table 2: Cytotoxic Activity of this compound Compounds

| Compound ID | Cell Line | IC50 (μM) | Activity Level |

|---|---|---|---|

| Compound 8 | A549 | 0.89 | High |

| Compound 9 | MCF-7 | 0.33 | High |

| Compound 12 | PC3 | NA | Inactive |

3.2 Mechanistic Insights

The mechanism underlying the biological activity of trityl ethers involves their interaction with key cellular proteins and pathways. For instance, certain derivatives have been shown to inhibit NF-κB activation, which plays a crucial role in tumor survival and metastasis . Additionally, chirality transmission studies suggest that the stereochemistry of trityl ethers can significantly influence their biological interactions .

4. Conclusion

This compound represents a promising class of compounds with diverse biological activities, particularly in cancer research. The ability to selectively target specific signaling pathways enhances their potential as therapeutic agents. Ongoing research is essential to fully elucidate their mechanisms and optimize their efficacy for clinical applications.

5. Future Directions

Further studies are warranted to explore:

- The full spectrum of biological activities across different disease models.

- The impact of structural modifications on the pharmacological properties of trityl ethers.

- Long-term toxicity and bioavailability assessments in vivo.

This comprehensive understanding will pave the way for developing novel therapeutic strategies utilizing this compound derivatives in treating various diseases.

Propiedades

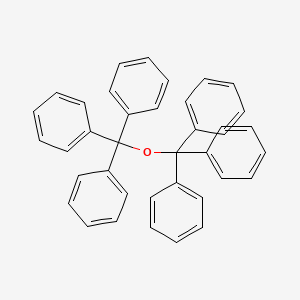

IUPAC Name |

[diphenyl(trityloxy)methyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H30O/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32,33-23-11-3-12-24-33)39-38(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFXTBNFFMQVKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H30O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.